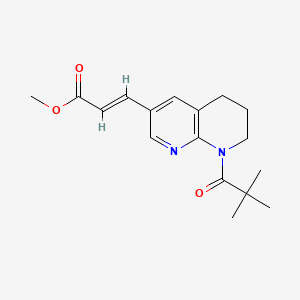

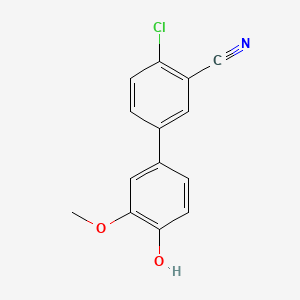

(S)-2-(3-Hydroxy-4-methoxyphenyl)chroman-7-ol

説明

(S)-2-(3-Hydroxy-4-methoxyphenyl)chroman-7-ol, hereafter referred to as S-HPC, is an aromatic compound found in many plants, including the bark of certain species of pine trees. It has been studied for its potential applications in a wide range of scientific research and laboratory experiments.

科学的研究の応用

Microbial Transformations

Field

This application falls under the field of Biochemistry and Microbiology .

Application Summary

The compound has been used in microbial transformations using strains of the genus Aspergillus and the strain Penicillium chermesinum .

Methods of Application

The strain A. niger KB catalysed carbonyl group reduction, leading to (±)-2,4- cis -7-methoxyflavan-4-ol. Biotransformation with the help of A. ochraceus 456 gave two products: (+)-2,4- trans -7-methoxyflavan-4-ol and 4’-hydroxy-7-methoxyflavone. Transformation by means of P. chermesinum 113 resulted in a dihydrochalcone product, 4,2’-dihydroxy-4’-methoxydihydrochalcone .

Results or Outcomes

The DPPH scavenging activity test proved that all the biotransformations products have higher antioxidant activity than the substrate .

Presence in Plant Genera

Field

This application falls under the field of Botany and Phytochemistry .

Application Summary

The compound has been found in samples of dragon’s blood collected from ancients specimens of D. draco L. subsp. draco growing in Palermo .

Methods of Application

The compound was isolated and structurally characterized from the samples .

Results or Outcomes

The compound was successfully isolated and its structure was characterized .

Genotoxicity Studies

Field

This application falls under the field of Toxicology .

Application Summary

The compound has been used in genotoxicity studies. Genotoxicity refers to the ability of a chemical substance to damage genetic information in a cell causing mutations, which may lead to cancer .

Methods of Application

The compound is tested for its potential genotoxic effects. The specific methods of testing can vary, but they generally involve exposing cells to the compound and then examining the cells for genetic damage .

Results or Outcomes

Data for (2S)- 3´,7-Dihydroxy-8-methyl4´-methoxyflavan raise concerns for potential genotoxicity .

Phytochemical Studies

Field

This application falls under the field of Phytochemistry .

Application Summary

The compound has been found in the genera Dracaena and Sansevieria, which are commonly distributed in Africa, China, Southeast Asia, and America .

Methods of Application

The compound was isolated from samples of these plants and structurally characterized .

Results or Outcomes

Antioxidant Activity

Field

This application falls under the field of Biochemistry and Pharmacology .

Application Summary

The compound has been used in studies investigating its antioxidant activity. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Methods of Application

The compound is tested for its potential antioxidant effects. The specific methods of testing can vary, but they generally involve exposing cells or biological systems to the compound and then examining the systems for signs of oxidative stress .

特性

IUPAC Name |

(2S)-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-15-7-4-11(8-13(15)18)14-6-3-10-2-5-12(17)9-16(10)20-14/h2,4-5,7-9,14,17-18H,3,6H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTOSQKIOMIICT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(3-Hydroxy-4-methoxyphenyl)chroman-7-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)

![1H-Imidazolium, 2-[[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinylidene]amino]-4,5-dihydro-1,3-dimethyl-4,5-diphenyl-, chloride (1:1), (4S,5S)-](/img/structure/B597254.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)